

Comparative Guide: Spectroscopic Profiling of 5-Methylpyridine-3-sulfonamides

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Compound of Interest

Compound Name: 5-methylpyridine-3-sulfonyl chloride hydrochloride

CAS No.: 2444918-28-7

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Executive Summary

5-Methylpyridine-3-sulfonamides represent a critical scaffold in medicinal chemistry, serving as key intermediates for kinase inhibitors and high-affinity Carbonic Anhydrase (CA) inhibitors. Their structural integrity is paramount; however, the synthesis of pyridine derivatives often yields regioisomers (e.g., 2-methyl, 4-methyl, or 6-methyl analogs) that are difficult to distinguish by low-resolution methods.

This guide provides a technical comparison of the spectroscopic signatures of 5-methylpyridine-3-sulfonamide against its structural isomers. By focusing on nuclear magnetic resonance (

H and

C NMR) and infrared (IR) spectroscopy, we establish a self-validating protocol for unambiguous structural assignment.

Comparative Spectroscopic Analysis

The primary challenge in working with substituted pyridines is distinguishing between positional isomers. The electronic environment of the pyridine nitrogen heavily influences the chemical shifts of the methyl group and the coupling constants of the aromatic protons.

H NMR: The Methyl Group Diagnostic

The chemical shift of the methyl group is the most immediate indicator of its position relative to the nitrogen atom.

Isomer Configuration	Methyl Position	Electronic Environment	Typical (ppm)	Diagnostic Feature
5-Methyl (Target)	-position (C3/C5)	Inductive effect only; minimal resonance interaction with N.	2.30 – 2.38	Upfield singlet (similar to toluene).
4-Methyl	-position (C4)	Shielded by resonance relative to , but deshielded relative to .	2.40 – 2.45	Mid-range singlet.
2-Methyl / 6-Methyl	-position (C2/C6)	Strongly deshielded by adjacent electronegative Nitrogen ().	2.55 – 2.65	Downfield singlet; distinct from -methyl.

Key Insight: If your methyl signal appears above 2.50 ppm, you likely have an -substituted pyridine (2- or 6-methyl), not the desired 5-methyl product.

Aromatic Region & Coupling Constants ()

The 5-methylpyridine-3-sulfonamide scaffold possesses a specific substitution pattern (3,5-disubstituted pyridine) that yields a unique coupling pattern.

- H2 (Position 2): Located between the sulfonamide and the ring nitrogen. Appears as a broad singlet or doublet with small meta-coupling (Hz). Highly deshielded (ppm).
- H6 (Position 6): Adjacent to nitrogen, para to the sulfonamide. Appears as a doublet (Hz) if H5 is present, but in 5-methyl derivatives, it couples with H4 (Hz).
- H4 (Position 4): Located between the sulfonamide and methyl group. Typically appears as a singlet or fine doublet (ppm).

Differentiation Table:

Feature	5-Methyl-3-sulfonamide	6-Methyl-3-sulfonamide
H2 Signal	Singlet (broad) at ~8.9 ppm	Doublet (Hz) at ~8.9 ppm
H4/H5 Coupling	Meta-coupling only (Hz)	Ortho-coupling (Hz) between H4/H5
Symmetry	Asymmetric	Asymmetric

Detailed Characterization Data

Data based on 5-methylpyridine-3-sulfonamide and its 6-chloro derivative (a common stable intermediate).

Nuclear Magnetic Resonance (NMR)

Solvent: DMSO-

(Standard for polar sulfonamides)

- H NMR (400 MHz, DMSO-

):

- 10.50 (s, 1H,

, exchangeable with

) – Note: Chemical shift varies with concentration.

- 8.85 (d,

Hz, 1H, H2) – Most deshielded proton.

- 8.62 (d,

Hz, 1H, H6) – Alpha to Nitrogen.

- 8.10 (t/m, 1H, H4) – Aromatic proton between substituents.

- 2.36 (s, 3H, Ar-CH

) – Diagnostic

-methyl peak.

- C NMR (100 MHz, DMSO-

):

- 153.2 (C2), 147.5 (C6), 138.0 (C3, ipso-sulfonamide), 134.5 (C5, ipso-methyl), 133.2 (C4), 18.2 (CH

).

- Note: The methyl carbon at ~18 ppm is characteristic of

-methyl.

-methyl carbons typically appear at ~24 ppm.

Infrared Spectroscopy (FT-IR)

- Sulfonamide ($\text{R-SO}_2\text{NH}_2$)
 -) Stretches:
 - Asymmetric:
 - (Strong)
 - Symmetric:
 - (Strong)
- Amine (R-NH_2)
 -) Stretch:
 - Primary Sulfonamide ($\text{R-SO}_2\text{NH}_2$): Doublet at $\sim 3300\text{ cm}^{-1}$.
 - Secondary Sulfonamide ($\text{R-SO}_2\text{NH-R}'$): Single sharp band at $\sim 3300\text{ cm}^{-1}$.
- Aromatic/Methyl:
 - Stretch:
 - (Weak)
 - Stretch (Methyl):

Mass Spectrometry (MS)

- Ionization: ESI (Electrospray Ionization) in Positive Mode ().
- Molecular Ion:
observed at
(for unsubstituted core).
- Fragmentation Pattern: Loss of () is a common fragmentation pathway for sulfonamides.

Experimental Protocols

Synthesis via Sulfochlorination (General Procedure)

Rationale: Direct chlorosulfonation is aggressive. A milder, two-step approach via the diazonium salt ensures regioselectivity for the 3-position starting from 3-amino-5-methylpyridine.

- Diazotization: Dissolve 3-amino-5-methylpyridine (1.0 eq) in conc. HCl at . Add (1.1 eq) dropwise to form the diazonium salt.
- Meerwein Reaction: Transfer the diazonium mixture into a saturated solution of in acetic acid containing (catalytic) at . Stir until gas evolution ceases.
- Amidation: Extract the sulfonyl chloride intermediate with DCM. Treat immediately with aqueous

(excess) or a substituted amine at

to RT.

- Purification: Acidify to pH 4 to precipitate the sulfonamide. Recrystallize from Ethanol/Water.

NMR Sample Preparation (Self-Validating)

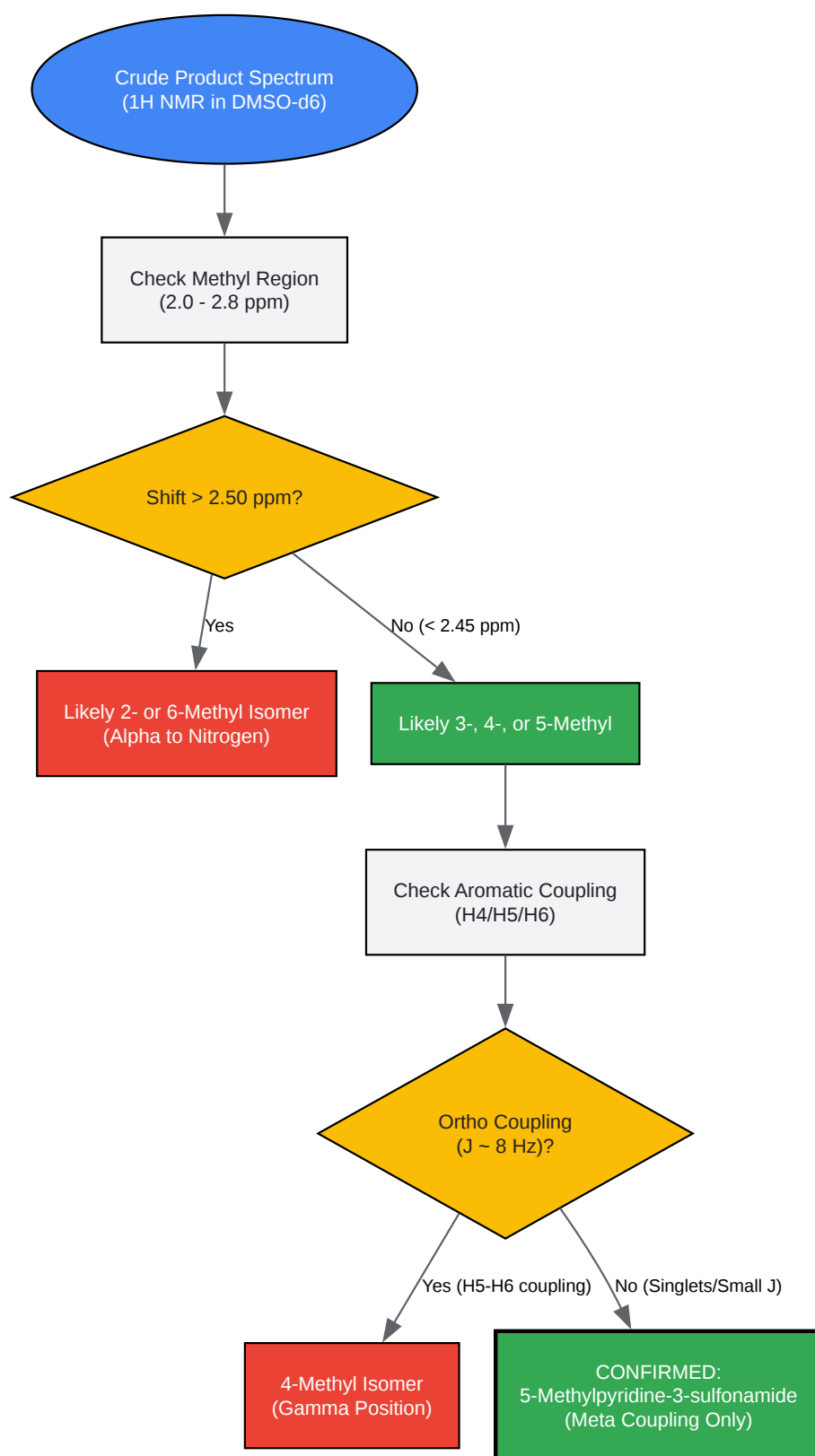
To ensure data integrity and avoid solvent peaks obscuring the methyl region:

- Drying: Dry the solid product under high vacuum () for 4 hours to remove water/ethanol.
- Solvent: Use DMSO- (99.9% D) containing 0.03% TMS. Avoid as sulfonamides have poor solubility and broad peaks in non-polar solvents.
- Concentration: Prepare a solution of .
- Validation: Check the water peak (in DMSO). If it overlaps with the methyl region (unlikely for DMSO, but possible in other solvents), add a drop of to shift exchangeable protons.

Visualization of Workflows

Structural Differentiation Logic

The following flowchart illustrates the decision logic for confirming the 5-methyl isomer against common byproducts.



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Caption: Logic flow for distinguishing 5-methylpyridine-3-sulfonamide from its

- and

-methyl isomers using

¹H NMR.

Synthesis & Characterization Workflow



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Caption: Step-by-step synthetic route and critical validation checkpoints.

References

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